molecular formula C19H22N4O5S B2586400 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391884-97-2

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2586400
CAS No.: 391884-97-2
M. Wt: 418.47
InChI Key: CVUDLEQRQXLWIE-CIAFOILYSA-N
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzamide derivative
  • Functional Groups :
    • Dimethylsulfamoyl group
    • Methoxybenzylidene hydrazinyl moiety
    • Oxoethyl side chain

This complex structure suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.

Antitumor Activity

Recent studies have demonstrated the compound's potential antitumor effects. For instance, it was evaluated against various human cancer cell lines using MTS cytotoxicity assays. The results indicated significant antiproliferative activity:

Cell LineIC50 (µM)Assay Type
A549 (Lung Cancer)6.75 ± 0.192D Assay
HCC827 (Lung Cancer)6.26 ± 0.332D Assay
MCF-7 (Breast Cancer)5.13 ± 0.973D Assay

These findings suggest that the compound exhibits promising activity against lung and breast cancer cell lines, with lower IC50 values indicating higher potency .

Antiviral Activity

In addition to its antitumor properties, the compound has been investigated for antiviral activity, particularly against Hepatitis B Virus (HBV). A study highlighted that derivatives similar to this compound could enhance intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The compound was subjected to in vitro and in vivo testing, showing potential as a novel anti-HBV agent .

The biological mechanisms underlying the activity of this compound appear to involve:

  • Inhibition of Cell Proliferation : The compound's structural components may interfere with critical cellular pathways involved in cancer cell growth.
  • Enhancement of Antiviral Responses : By increasing levels of specific antiviral proteins, it may enhance host defenses against viral infections.

Case Studies

  • Antitumor Efficacy Study :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound over 48 hours.
    • Results indicated a dose-dependent reduction in cell viability, confirming its potential as an effective anticancer agent.
  • Antiviral Mechanism Exploration :
    • In a separate investigation focusing on HBV, the compound was shown to significantly reduce viral load in infected hepatocytes.
    • The study emphasized its unique mechanism compared to existing antiviral therapies, suggesting a multi-target approach in viral inhibition.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-23(2)29(26,27)16-10-8-14(9-11-16)19(25)20-13-18(24)22-21-12-15-6-4-5-7-17(15)28-3/h4-12H,13H2,1-3H3,(H,20,25)(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUDLEQRQXLWIE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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